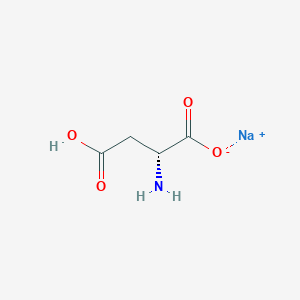

Sodium D-aspartic acid

説明

Sodium D-aspartic acid is a form of the amino acid aspartic acid . It is known to increase the release of luteinizing hormone in the brain, resulting in the production of testosterone . It is one of two forms of the amino acid aspartic acid, the other form being L-aspartate . Amino acids serve a multitude of functions in the body, but you’ll probably have come across them before as the building blocks of all types of protein, along with hormones and neurotransmitters .

Synthesis Analysis

Aspartic acid, including D-aspartic acid, is synthesized in the body and can also be obtained through protein-containing foods . In the pituitary and in testes, D-Asp is synthesized by a D-aspartate racemase which converts L-Asp into D-Asp . The pituitary and testes possess a high capacity to trap circulating D-Asp from exogenous or endogenous sources .

Molecular Structure Analysis

D-aspartic acid binds to N-methyl-D-aspartate receptors (NMDARs) in the brain and helps control neuroplasticity and brain activity . It also helps regulate hormones like prolactin, oxytocin, melatonin, and testosterone .

Chemical Reactions Analysis

Aspartic acid has an acidic side chain (CH2COOH) which reacts with other amino acids, enzymes, and proteins in the body . Under physiological conditions (pH 7.4) in proteins, the side chain usually occurs as the negatively charged aspartate form, -COO- .

Physical And Chemical Properties Analysis

Aspartic acid, including D-aspartic acid, is a solid at room temperature . It is soluble in water to a modest degree . Its intense sweetness requires only a small amount in solution to deliver the desired effect .

科学的研究の応用

Cognitive Enhancement

Sodium D-aspartic acid (Na-D-Asp), an endogenous amino acid, has been identified as playing a significant role in learning and memory processes. Research involving rats demonstrated that oral administration of sodium D-aspartate resulted in improved cognitive capability. Specifically, rats treated with Na-D-Asp showed enhanced performance in the Morris water maze, a test for spatial learning and memory. The study also noted a substantial increase in D-aspartic acid in the hippocampus of treated rats, correlating with their improved cognitive performance (Topo et al., 2010).

Hormonal Regulation

Sodium D-aspartic acid has been found to influence the release and synthesis of luteinizing hormone (LH) and testosterone in both humans and rats. A study observed that supplementation with D-aspartic acid led to an increase in the serum levels of LH and testosterone. The research also explored the molecular mechanisms involved, revealing that in the rat pituitary, sodium D-aspartic acid enhances LH release and synthesis through cGMP, while in rat testis Leydig cells, it boosts testosterone synthesis and release via cAMP (Topo et al., 2009).

Fertility Improvement

Sodium D-aspartic acid has been shown to have a positive effect on sperm quality. A study treated sub-fertile patients with sodium D-aspartate and observed significant improvements in sperm concentration and motility. This enhancement in spermatozoa quality consequently improved the rate of pregnancies of their partners, indicating the potential of sodium D-aspartic acid as a treatment for certain types of male infertility (D'aniello et al., 2012).

特性

IUPAC Name |

sodium;(2R)-2-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTWSHHITWMVLBX-HSHFZTNMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)[O-])N)C(=O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium D-aspartic acid | |

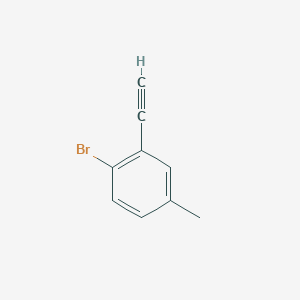

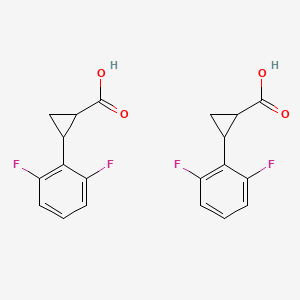

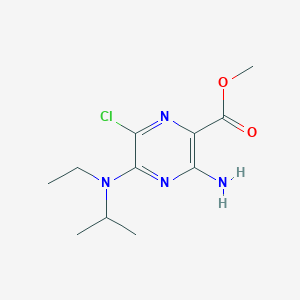

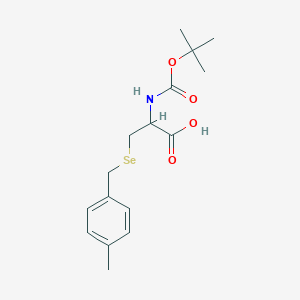

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N(=[N+]=[N-])Ccoc1=CC=C(C=C1)B1OC(C(O1)(C)C)(C)C](/img/structure/B1384652.png)

![5-(Aminomethyl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one;hydrochloride](/img/structure/B1384653.png)

![Tert-butyl (3S)-3-[[(E)-3-[5-chloro-2-(tetrazol-1-yl)phenyl]prop-2-enoyl]amino]-3-[5-[4-(methoxycarbonylamino)phenyl]-6-oxo-1H-pyridazin-3-yl]propanoate](/img/structure/B1384666.png)

![Tert-butyl 6-cyano-2-[2-[4-ethyl-3-(4-morpholin-4-ylpiperidin-1-yl)phenyl]propan-2-yl]-1H-indole-3-carboxylate;hydrochloride](/img/structure/B1384667.png)

![4-(Benzo[b]thiophen-2-yl)piperidine hydrochloride](/img/structure/B1384669.png)

![7-methanesulfonyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1384672.png)